
Acetamide, N-(2,3-dihydro-2-oxo-3,3-diphenyl-1H-indol-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide is a synthetic organic compound belonging to the indolinone family This compound is characterized by its indolinone core structure, which is a fused bicyclic system consisting of a benzene ring and a pyrrole ring The presence of the oxo group at the 2-position and the diphenyl substitution at the 3-position further defines its chemical identity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Indolinone Core: The initial step involves the synthesis of the indolinone core. This can be achieved through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole structure.
Introduction of the Oxo Group: The oxo group at the 2-position can be introduced via oxidation reactions. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Diphenyl Substitution: The diphenyl groups at the 3-position can be introduced through Friedel-Crafts acylation reactions using benzoyl chloride and aluminum chloride as the catalyst.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the intermediate compound with acetic anhydride under basic conditions.
Industrial Production Methods
Industrial production of N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide has found applications in several scientific research areas:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its indolinone core is a common motif in kinase inhibitors, which are important in cancer therapy.
Biology: It is used in biochemical assays to study enzyme interactions and inhibition.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Industry: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. The indolinone core can mimic the natural substrate of these enzymes, leading to competitive inhibition. The diphenyl groups and the acetamide moiety contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-(2-Oxo-3-phenylindolin-1-yl)acetamide: Lacks one phenyl group compared to N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide.
N-(2-Oxo-3,3-diphenylindolin-1-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(2-Oxo-3,3-diphenylindolin-1-yl)butyramide: Contains a butyramide group instead of an acetamide group.
Uniqueness
N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. The presence of two phenyl groups at the 3-position enhances its hydrophobic interactions, making it a potent inhibitor in enzyme assays. Additionally, the acetamide group provides a site for further chemical modifications, allowing the synthesis of a wide range of derivatives with tailored properties.
属性
CAS 编号 |
61458-12-6 |
|---|---|
分子式 |
C22H18N2O2 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
N-(2-oxo-3,3-diphenylindol-1-yl)acetamide |
InChI |
InChI=1S/C22H18N2O2/c1-16(25)23-24-20-15-9-8-14-19(20)22(21(24)26,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3,(H,23,25) |
InChI 键 |
SSRRBDGPOFQXOR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NN1C2=CC=CC=C2C(C1=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


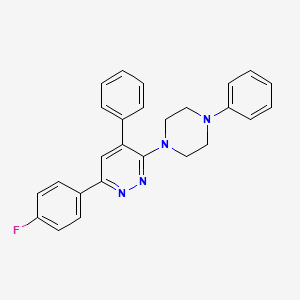
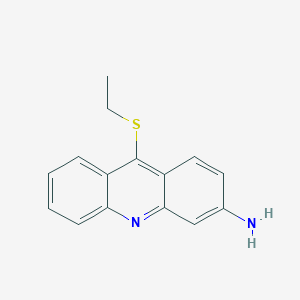
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12923499.png)

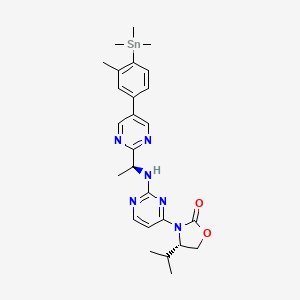
![(2R,3S,5S)-5-(6-Amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B12923515.png)
![Acetonitrile, [methyl(1-methylethyl)amino]-](/img/structure/B12923519.png)
![3,6-Bis(diethylamino)-9-(2-((2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethoxy)carbonyl)phenyl)xanthylium chloride](/img/structure/B12923523.png)
![4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B12923527.png)
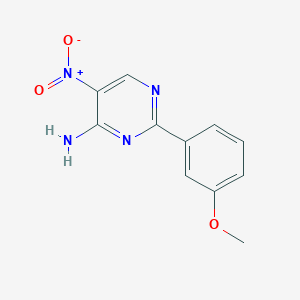
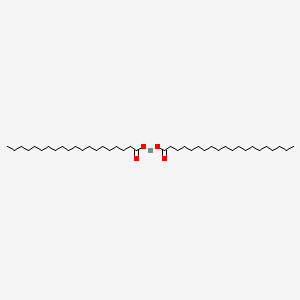
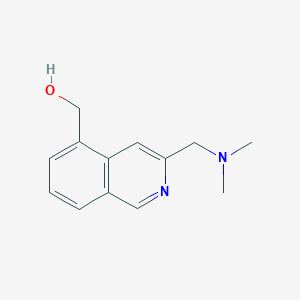
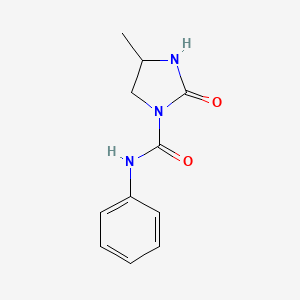
![N-Butyl-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12923553.png)
